2-Methyl-2-(trifluoromethylthio)butan-3-one
Overview
Description
2-Methyl-2-(trifluoromethylthio)butan-3-one is an organic compound with the molecular formula C6H9F3OS It is characterized by the presence of a trifluoromethylthio group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(trifluoromethylthio)butan-3-one typically involves the introduction of the trifluoromethylthio group into a suitable precursor. One common method is the reaction of 2-methyl-3-butanone with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(trifluoromethylthio)butan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-2-(trifluoromethylthio)butan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethylthio groups.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(trifluoromethylthio)butan-3-one involves its interaction with molecular targets through its trifluoromethylthio group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(trifluoromethylthio)propan-3-one
- 2-Methyl-2-(trifluoromethylthio)pentan-3-one
- 2-Methyl-2-(trifluoromethylthio)hexan-3-one
Uniqueness
2-Methyl-2-(trifluoromethylthio)butan-3-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of the trifluoromethylthio group enhances its stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-3-(trifluoromethylsulfanyl)butan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3OS/c1-4(10)5(2,3)11-6(7,8)9/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZRXDUUJBXPEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)SC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.